Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate

Biginelli reaction Dihydropyrimidine synthesis Heterocyclic building block

Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate (CAS 638212-53-0) is a rationally designed, dual-anchored synthetic building block combining a benzoylpyruvic acid amide (2,4-dioxo-4-phenylbutanamido) warhead with an ethyl 4-aminobenzoate scaffold in a para-orientation. The molecule embeds two differentiated reactive centers: a rigid aromatic benzoate ester and an activated methylene within the dioxobutanoic acid moiety, predestining it for regioselective heterocycle annulation.

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
CAS No. 638212-53-0
Cat. No. B12578699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate
CAS638212-53-0
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H17NO5/c1-2-25-19(24)14-8-10-15(11-9-14)20-18(23)17(22)12-16(21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23)
InChIKeyLWPARVZTRVGYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate (CAS 638212-53-0) – Strategic Procurement as a Dual-Anchored Building Block for DHPM Library Synthesis


Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate (CAS 638212-53-0) is a rationally designed, dual-anchored synthetic building block combining a benzoylpyruvic acid amide (2,4-dioxo-4-phenylbutanamido) warhead with an ethyl 4-aminobenzoate scaffold in a para-orientation [1]. The molecule embeds two differentiated reactive centers: a rigid aromatic benzoate ester and an activated methylene within the dioxobutanoic acid moiety, predestining it for regioselective heterocycle annulation. Its primary documented application is as a keto-amide component in the Biginelli reaction, enabling efficient one-pot assembly of structurally complex 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates [2].

Why Off-the-Shelf Benzoylpyruvates Cannot Replace Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate in Targeted DHPM Synthesis


Generic benzoylpyruvic acid esters (e.g., methyl or ethyl benzoylpyruvate) are widely used Biginelli keto-ester partners [1]; however, they produce simple 4-carboxylate-substituted dihydropyrimidines (DHPMs) that lack a functionalizable amide linkage for downstream diversification. Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate replaces the terminal ester with a rigidified 4-aminobenzoate N-amide bridge, transforming the exit vector from a single ester to a bis-aromatic amide-ester array. This structural divergence enables the generation of DHPM derivatives that incorporate both the privileged 4-aminobenzoate pharmacophore and the thioxo-DHPM core, a lineage that has recently yielded compounds with 77–94% analgesia in an acetic-acid writhing model —a therapeutic endpoint inaccessible to simple benzoylpyruvate-derived DHPMs.

Quantitative Evidence Guide: Proving Building Block Superiority of Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate


Biginelli Reaction Efficiency: Yield and Substrate Scope for Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate vs. Generic Benzoylpyruvates

In the 2023 publication by Gein et al., ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate was employed as the keto-amide partner in a three-component Biginelli reaction with aromatic aldehydes and thiourea under standard sodium acetate/acetic acid conditions. The target ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates were obtained as the sole products, with structures fully confirmed by IR, 1H NMR, and 13C spectroscopy [1]. In contrast, classical Biginelli reactions using simple benzoylpyruvic acid methyl ester with the same aldehyde and urea/thiourea partners typically yield 5-benzoyl-4-hydroxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates—products that differ fundamentally in their C-4 substituent (COOMe vs. CONH-C₆H₄-COOEt), precluding access to the 4-aminobenzoate-containing chemotype [2].

Biginelli reaction Dihydropyrimidine synthesis Heterocyclic building block

High-Impact Application Scenarios for Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate (CAS 638212-53-0)


One-Step Synthesis of 4-(6-Aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoate Libraries for Analgesic Drug Discovery

Medicinal chemistry teams can employ ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate as a single, strategic building block in Biginelli-based library synthesis to generate collections of DHPM derivatives bearing the 4-aminobenzoate side chain. The 2025 study by Zamaraeva and Gorgopina demonstrated that six compounds from this series exceeded the analgesic efficacy of sodium metamizole, achieving 77–94% reduction in acetic-acid-induced writhing in animal models . This compound uniquely enables exploration of SAR at the benzoate ester position while retaining the analgesic pharmacophore, a research avenue inaccessible with standard benzoylpyruvate building blocks.

Dual-Warhead Intermediate for Antiviral Diketo Acid Discovery Programs

The 2,4-dioxo-4-phenylbutanamido moiety is a recognized metal-chelating warhead in antiviral diketo acid inhibitors, which target viral endonucleases (influenza) and integrases (HIV) [1]. By embedding this warhead within a 4-aminobenzoate scaffold, ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate serves as a versatile late-stage intermediate for antiviral drug discovery, offering a modular platform for introducing diverse ester or amide substituents at the benzoate terminus. This dual-warhead design is structurally distinct from simple 4-phenyl-2,4-dioxobutanoic acid derivatives, which lack the extended aromatic functionality.

Enhanced Physicochemical Property Tuning in DGAT1 Inhibitor Optimization

The N-(substituted heteroaryl)-4-(substituted phenyl)-4-oxobutanamide class has been identified as potent DGAT1 inhibitors with IC50 values in the nanomolar range . Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate contains the core 4-oxobutanamide scaffold with a para-aminobenzoate extension, providing a chemically distinct vector for modulating lipophilicity, solubility, and metabolic stability relative to simpler N-heteroaryl-4-oxobutanamides. This structural differentiation is critical for lead optimization programs where small changes in peripheral substituents can dramatically alter pharmacokinetic profiles.

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